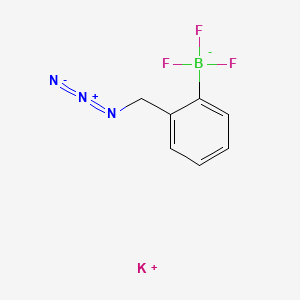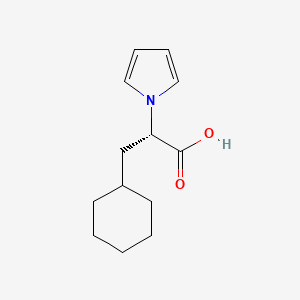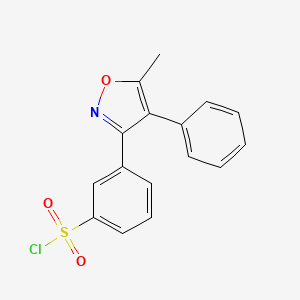
1,1,1-Trifluoro-3-nitrobut-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3-nitrobut-2-ene is a chemical compound with the molecular formula C4H4F3NO2 . Its molecular weight is 155.08 g/mol.
Synthesis Analysis
The synthesis of 1,1,1-Trifluoro-3-nitrobut-2-ene involves reactions with enamines derived from cycloalkanones . Another method involves a three-component synthesis via Grob cyclization of 1,1,1-trifluoro-3-nitrobut-2-ene with 1,3-dicarbonylic compounds and ammonia or primary amines .Molecular Structure Analysis
The molecular structure of 1,1,1-Trifluoro-3-nitrobut-2-ene is represented by the InChI code: 1S/C4H4F3NO2/c1-3(8(9)10)2-4(5,6)7/h2H,1H3/b3-2+ .Chemical Reactions Analysis
1,1,1-Trifluoro-3-nitrobut-2-ene reacts with enamines derived from cyclohexanone to form 1,2-oxazine N-oxides, which undergo spontaneous rearrangement with ring contraction to give 1-pyrroline N-oxides . It also reacts with N-cyclopent-enylmorpholine to produce a series of novel CX3-containing nitroalkyl enamines and g-nitro ketones .Physical And Chemical Properties Analysis
1,1,1-Trifluoro-3-nitrobut-2-ene is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis of β-(trifluoromethyl)furans
1,1,1-Trifluoro-3-nitrobut-2-ene reacts with 1,3-dicarbonyl compounds in the presence of sodium acetate to produce β-(trifluoromethyl)furans. This reaction is significant for creating compounds with potential applications in pharmaceuticals and agrochemicals (Barkov, Korotaev, & Sosnovskikh, 2013).
Rearrangement and Stereochemistry Studies
1,1,1-Trifluoro-3-nitrobut-2-ene undergoes reactions with enamines derived from cycloalkanones, leading to the rearrangement of trifluoromethylated 1,2-oxazine N-oxides into 1-pyrroline N-oxides. This process helps in understanding the stereochemistry of the synthesized compounds, crucial in drug development and materials science (Korotaev et al., 2012).
Molecular Electron Density Theory Studies
The molecular mechanism of reactions involving 1,1,1-Trifluoro-3-nitrobut-2-ene has been studied using Molecular Electron Density Theory (MEDT). This theoretical approach provides insights into the chemical behavior of such compounds, which is essential for designing new chemical reactions and materials (Kącka‐Zych & Jasiński, 2020).
Synthesis of Substituted β-(trifluoromethyl)pyrroles
A one-pot, three-component Grob cyclization process involving 1,1,1-Trifluoro-3-nitrobut-2-ene is used to synthesize a variety of substituted β-(trifluoromethyl)pyrroles. These compounds have potential applications in creating new materials and drugs (Korotaev et al., 2012).
Diastereoselective Synthesis
The compound is used in diastereoselective synthesis reactions, such as the production of N-substituted α-trichloromethyl-β-nitroamines. This type of synthesis is crucial for creating compounds with specific three-dimensional structures, important in pharmaceuticals and catalysts (Barkov et al., 2012).
Synthesis of 1-Hetaryl-5,6-Dihydropyrrolo[2,1-a]isoquinolines
This compound reacts with 1-hetarylmethyl-3,4-dihydroisoquinolines to form 1-hetaryl-5,6-dihydropyrrolo[2,1-a]isoquinolines. Such reactions are vital in heterocyclic chemistry, contributing to the development of new organic compounds (Korotaev et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
1,1,1-trifluoro-3-nitrobut-2-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NO2/c1-3(8(9)10)2-4(5,6)7/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWQUYWZQHRBAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(F)(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-nitrobut-2-ene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1465977.png)

![1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B1465981.png)

![3-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1465984.png)


![{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol](/img/structure/B1465988.png)



